Amino-PEG3-C2-Amine, also known as 1,8-diamino-3,6-dioxaoctane, is a discrete, hydrophilic linker molecule featuring a three-unit polyethylene glycol (PEG) core terminated by primary amine groups. Its fundamental utility lies in creating a flexible, water-soluble spacer between two molecular entities. This structure is a key building block in bioconjugation, surface modification, and the synthesis of advanced materials like hydrogels and PROTACs (PROteolysis TArgeting Chimeras), where precise control over spacing and hydrophilicity is essential for functional outcomes.
Substituting Amino-PEG3-C2-Amine is often unviable due to the precise structure-activity relationships it governs. Replacing it with shorter (PEG2) or longer (PEG4, PEG6) diamino-PEG linkers can significantly alter the binding affinity and pharmacokinetic properties of bivalent drugs or radiolabeled peptides by changing the spatial distance between conjugated moieties. Swapping for a non-hydrophilic alkyl diamine, such as hexamethylenediamine, sacrifices the critical aqueous solubility and biocompatibility conferred by the PEG backbone, potentially leading to aggregation or poor performance in biological systems. Finally, opting for a mono-protected version (e.g., Boc-NH-PEG3-NH2) is inefficient for direct crosslinking or polymerization applications, as it necessitates an additional, often costly, deprotection step that complicates the synthesis workflow.
In the development of radiolabeled bombesin antagonists for cancer imaging, the length of the PEG spacer is a critical determinant of binding affinity. A study comparing otherwise identical molecules with PEG2, PEG3, PEG4, and PEG6 linkers found that the PEG3 version (in its Ga-NOTA conjugated form) exhibited one of the strongest binding affinities to the gastrin-releasing peptide receptor (GRPR). While all tested linkers produced low nanomolar affinity, the PEG3 analog demonstrated a superior half-maximal inhibitory concentration (IC50) compared to the longer PEG4 and PEG6 variants, indicating that its specific length provides an optimal spatial orientation for receptor engagement.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | 3.9 ± 0.3 nM (for Ga-NOTA-PEG3-RM26) |
| Comparator Or Baseline | Ga-NOTA-PEG4-RM26: 5.4 ± 0.4 nM | Ga-NOTA-PEG6-RM26: 5.8 ± 0.3 nM |
| Quantified Difference | 28-33% stronger binding affinity (lower IC50) than PEG4 and PEG6 analogs |
| Conditions | In vitro competitive binding assay using [177Lu]Lu-RM26 against GRPR-expressing PC-3 cells. |
This demonstrates that linker length is not interchangeable; selecting the PEG3 spacer can directly lead to higher potency in receptor-targeted applications.
The bifunctional, unprotected nature of Amino-PEG3-C2-Amine makes it a direct precursor for polymerization and crosslinking reactions. It has been successfully used as the sole diamine component to create hydrogels through reaction with diepoxy compounds like ethylene glycol diglycidyl ether (EGDE). This one-step process relies on the availability of both primary amines for network formation. In contrast, a mono-protected analog (e.g., Boc-NH-PEG3-NH2) is unsuitable for this direct crosslinking, as it would act as a chain terminator, preventing gelation. The use of the unprotected diamine simplifies the synthesis, avoiding the need for a separate deprotection step, which improves process efficiency and reduces costs.
| Evidence Dimension | Suitability for Direct Polymerization/Crosslinking |
| Target Compound Data | Directly reactive at both termini to form polymer networks (hydrogels). |
| Comparator Or Baseline | Mono-protected PEGs (e.g., Boc-NH-PEG3-NH2): Acts as a chain terminator; requires an additional deprotection step to become a crosslinker. |
| Quantified Difference | Eliminates at least one major synthesis step (deprotection) compared to using a protected precursor. |
| Conditions | Polycondensation reaction with a diepoxy crosslinker. |
For applications requiring the creation of crosslinked polymer networks, procuring the unprotected diamine is the most direct and cost-effective strategy.
A primary reason to select a PEG-based linker is to enhance aqueous solubility and reduce non-specific binding of the final conjugate. Compared to a simple alkyl diamine of similar length, Amino-PEG3-C2-Amine offers significantly improved hydrophilicity due to the ether oxygens in its backbone, which can hydrogen bond with water. The calculated partition coefficient (XLogP3) for Amino-PEG3-C2-Amine is -2.1, indicating high water solubility. In contrast, a comparable alkyl diamine like 1,8-Diaminooctane has a calculated XLogP3 of 0.8, signifying much greater hydrophobicity. This difference is critical in biological applications where maintaining solubility of a conjugated payload is paramount to prevent aggregation and ensure bioavailability.
| Evidence Dimension | Calculated Hydrophobicity (XLogP3) |
| Target Compound Data | -2.1 |
| Comparator Or Baseline | 1,8-Diaminooctane: 0.8 |
| Quantified Difference | The PEG3 diamine is substantially more hydrophilic (lower XLogP3) than the alkyl diamine analog. |
| Conditions | Computational property calculation via PubChem. |
For conjugating hydrophobic molecules or ensuring compatibility with aqueous buffers and biological media, this compound provides essential hydrophilicity that simple alkyl linkers cannot.
This compound is the right choice when developing bivalent molecules, such as PROTACs or targeted protein degraders, where the precise spatial separation between two binding warheads is critical for achieving optimal ternary complex formation and biological activity. The PEG3 length has been shown to provide superior binding affinity over longer analogs in certain systems.
For the one-step synthesis of hydrophilic polymer networks, such as hydrogels for catalysis or metal ion absorption, this compound is the appropriate precursor. Its unprotected, bifunctional nature allows for direct use as a crosslinker with di-epoxides or other complementary reagents, simplifying the manufacturing process compared to workflows requiring protected intermediates.
When conjugating hydrophobic payloads (e.g., small molecule drugs, imaging agents) to biomolecules, Amino-PEG3-C2-Amine serves as an effective hydrophilic spacer. Its inherent water solubility helps prevent aggregation and improves the pharmacokinetic profile of the final conjugate, a critical requirement that cannot be met by simple alkyl diamine linkers.
Corrosive;Irritant